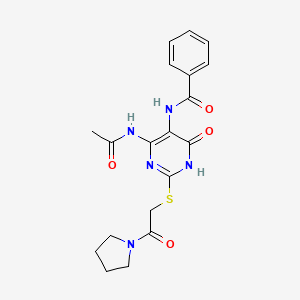

![molecular formula C19H14ClFN4OS B2694873 4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021025-11-5](/img/structure/B2694873.png)

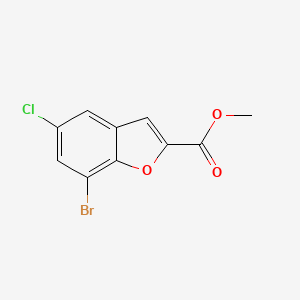

4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide” is a type of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves the use of 5(4)-aminopyrazoles . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Applications De Recherche Scientifique

Heterocyclic Synthesis and Anticancer Activity

Research on similar compounds has demonstrated their utility in the synthesis of heterocyclic compounds which are critical in the development of pharmaceuticals. For instance, compounds derived from thiophene and pyrazole frameworks have been synthesized and investigated for their potential anticancer properties. This suggests that "4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide" could also be explored for its anticancer activity, given its structural similarity to these compounds (Mohareb et al., 2004).

Inhibitors for Cancer Treatment

Related research has highlighted the development of novel fluoro-substituted compounds with significant anti-lung cancer activity. The presence of fluorine atoms in these molecules contributes to their bioactivity, suggesting that the fluoro-phenyl moiety in "this compound" might enhance its potential as an inhibitor in cancer treatment (Hammam et al., 2005).

Aurora Kinase Inhibitor for Treating Cancer

Compounds with a pyrazole core have been identified as potent aurora kinase inhibitors, suggesting potential applications in cancer therapy. The detailed molecular structure and the inclusion of specific functional groups contribute to their mechanism of action, indicating a possible research direction for "this compound" in the realm of kinase inhibition (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antibacterial Activity

Several studies on pyrazole derivatives have demonstrated their antimicrobial and antibacterial properties. This opens up avenues for "this compound" to be explored as a potential antimicrobial agent, especially considering its structural complexity which could interact uniquely with bacterial enzymes or receptors (Gad-Elkareem et al., 2011).

Propriétés

IUPAC Name |

4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4OS/c1-11-16-17(20)15(19(26)23-9-14-3-2-8-27-14)10-22-18(16)25(24-11)13-6-4-12(21)5-7-13/h2-8,10H,9H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJDUGFGQJOOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CS3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2694798.png)

![6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694804.png)

![N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2694806.png)

![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694807.png)

![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2694812.png)